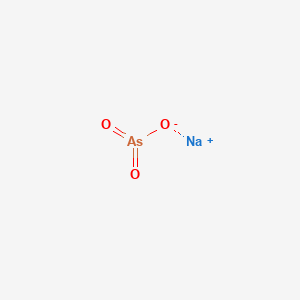

Sodium metaarsenate

Description

Nomenclature and Structural Considerations of Sodium Arsenates and Arsenites in Academic Literature

In scientific literature, the nomenclature of sodium arsenic compounds can be complex. Sodium metaarsenite is often referred to as sodium arsenite and has the chemical formula NaAsO2. wikipedia.orgebi.ac.uk It is important to distinguish it from sodium orthoarsenite (Na3AsO3) and other sodium arsenates. wikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions to avoid ambiguity. For instance, arsenite compounds are designated as arsenate(III) to specify the +3 oxidation state of arsenic. wikipedia.org

Structurally, sodium metaarsenite exists as an inorganic polymer. wikipedia.org The repeating unit consists of an arsenite anion ([AsO2]n−n) linked to sodium cations (Na+). wikipedia.org The polymer backbone features a connectivity of -O-As(O−)-. wikipedia.org This polymeric nature contributes to its physical properties, such as being an amorphous white or grayish hygroscopic powder or a glassy mass. wikipedia.orgchemicalbook.com

Historical Perspectives on the Chemical Investigation of Sodium Arsenic Compounds

The history of arsenic compounds dates back centuries, with early uses in various, often hazardous, applications. ucanr.edu The development of modern chemistry in the 18th and 19th centuries led to a more systematic investigation of these compounds. The synthesis of sodium metaarsenite is typically achieved by treating arsenic trioxide with sodium hydroxide (B78521) or sodium carbonate. wikipedia.org

Historically, sodium arsenite solutions were used extensively as herbicides, particularly for non-selective weed control on railway lines and in agriculture. britannica.com Its use as a pesticide and in other industrial applications like hide preservation and dyeing has also been documented. wikipedia.org These historical uses, while now largely curtailed due to toxicity concerns, drove much of the early research into the synthesis and reactivity of sodium arsenic compounds.

Contemporary Research Significance of Sodium Arsenic Oxoanions in Chemical and Environmental Sciences

In contemporary research, sodium arsenic oxoanions are of interest for several reasons. In chemical synthesis, sodium metaarsenite serves as a precursor for creating more complex molecules. For instance, it has been used in the synthesis of p-nitrophenylarsonic acid. orgsyn.org It also finds application as a reducing agent in specific organic reactions. wikipedia.org

From an environmental science perspective, the behavior of arsenic oxoanions in soil and water is a major area of study. Arsenic can exist in different oxidation states, primarily as arsenite (As(III)) and arsenate (As(V)), and their mobility and toxicity in the environment depend on factors like pH and the presence of other substances. industrialchemicals.gov.aunih.gov Research focuses on developing methods for the detection and removal of arsenic from contaminated water, with techniques like ion exchange being investigated. epa.govopen.edu The interaction of arsenite and arsenate with metal oxides, such as those of iron and aluminum, is a key aspect of these remediation strategies. nih.gov

Furthermore, the biological effects of sodium metaarsenite are a subject of ongoing research. It is known to induce oxidative stress and has been studied for its impact on cellular processes. scbt.com This has led to investigations into its potential as a chemical stressor to study cellular responses, such as the formation of stress granules. wikipedia.org

Data Tables

Table 1: Chemical Identifiers for Sodium Metaarsenite

| Identifier | Value | Source |

| CAS Number | 7784-46-5 | sigmaaldrich.com |

| Molecular Formula | NaAsO2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 129.91 g/mol | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | sodium;oxoarsinite | fishersci.sepharmacompass.com |

| InChI | 1S/AsHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | sigmaaldrich.comsigmaaldrich.com |

| InChIKey | PTLRDCMBXHILCL-UHFFFAOYSA-M | sigmaaldrich.comsigmaaldrich.com |

| SMILES | [Na+].[O-][As]=O | sigmaaldrich.comsigmaaldrich.com |

Table 2: Physical Properties of Sodium Metaarsenite

| Property | Value | Source |

| Appearance | White or grayish, hygroscopic powder | wikipedia.orgchemicalbook.com |

| Density | 1.87 g/cm³ | wikipedia.org |

| Melting Point | 550 °C (decomposes) | wikipedia.org |

| Solubility in Water | 156 g/100 mL | wikipedia.org |

| Solubility in Alcohol | Slightly soluble | wikipedia.orgchemicalbook.com |

Properties

InChI |

InChI=1S/AsHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSRNEWGVNQDQV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Arsenenic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70858818 | |

| Record name | Sodium metaarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15120-17-9 | |

| Record name | Arsenenic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015120179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium metaarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium metaarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Sodium Arsenates and Arsenites

Conventional Laboratory Synthesis Routes for Sodium Arsenates (As(V))

In a laboratory setting, sodium arsenates, where arsenic is in the +5 oxidation state, are typically prepared through straightforward acid-base chemistry and subsequent crystallization.

Neutralization Reactions of Arsenic Acid

The most common laboratory method for preparing trisodium arsenate (Na₃AsO₄) is the neutralization of arsenic acid (H₃AsO₄) with a sodium base, typically sodium hydroxide (B78521) (NaOH). wikipedia.org The reaction proceeds as a standard acid-base neutralization, yielding the sodium salt and water. The stoichiometry of the reactants determines the specific salt formed; for trisodium arsenate, a 3:1 molar ratio of sodium hydroxide to arsenic acid is used. wikipedia.org

The chemical equation for this reaction is: H₃AsO₄ + 3NaOH → Na₃AsO₄ + 3H₂O wikipedia.org

Depending on the pH, different sodium arsenate salts can be formed. Below pH 11.5, the arsenate ion (AsO₄³⁻) protonates to form disodium hydrogen arsenate (Na₂HAsO₄) and sodium dihydrogen arsenate (NaH₂AsO₄). wikipedia.org

Crystallization Processes for Hydrated Forms of Sodium Arsenate (As(V))

Following the neutralization reaction, the desired hydrated form of sodium arsenate can be obtained through crystallization from the aqueous solution. Sodium arsenate is known to form several hydrates, with the dodecahydrate (Na₃AsO₄·12H₂O) being a common form that is isomorphous with trisodium phosphate (B84403). wikipedia.org

The crystallization process is influenced by factors such as temperature, concentration, and the presence of impurities. Careful control of these parameters is necessary to obtain crystals of the desired hydration state and purity. For instance, dry sodium arsenate can be crystallized from a water solution as the dodecahydrate. google.com Other hydrated forms, such as the heptahydrate (Na₂HAsO₄·7H₂O), are also commercially available and can be prepared under specific crystallization conditions. fishersci.comlobachemie.com Crystallization is a key method for separating and purifying sodium arsenate from solutions, such as those derived from leaching arsenic-containing industrial residues. researchgate.netnih.gov

Industrial-Scale Preparation of Dry Granular Sodium Arsenate (As(V))

Industrial production of sodium arsenate often requires a dry, granular product to reduce hazards from toxic dust and improve handling and dissolution properties. google.com

Reaction of Sodium Carbonate or Bicarbonate with Concentrated Arsenic Acid

A method for producing dry granular sodium arsenate involves the reaction of dry sodium carbonate (soda ash) or sodium bicarbonate with hot, concentrated aqueous arsenic acid. google.com This process is typically carried out in a heavy-duty mixer at temperatures above the boiling point of water (100°C to 195°C) but below the dehydration temperature of arsenic acid. google.com

The use of concentrated arsenic acid (82% to 90% H₃AsO₄) and elevated temperatures allows the water from the acid and the water formed during the reaction to be driven off along with the carbon dioxide gas produced. google.com This avoids a separate, extended drying step that would be necessary if the reaction were carried out at ambient temperatures or with more dilute acid. google.com

The general reactions are: Na₂CO₃ + H₃AsO₄ (conc.) → Na₂HAsO₄ + H₂O + CO₂ 2NaHCO₃ + H₃AsO₄ (conc.) → Na₂HAsO₄ + 2H₂O + 2CO₂

Process Optimization for Dehydration and Granulation

To achieve a porous, granular, and essentially dry final product, process parameters are carefully controlled. The reaction is rapid, and by terminating the agitation before all the sodium carbonate has reacted, a solid, porous mass is formed. google.com This mass can then be cured, crushed, and screened to obtain the desired granular product. google.com This method yields a product that is less prone to caking and dissolves more readily in water compared to the glassy material produced by melting and drying hydrated crystals. google.com The final product typically contains 60% to 70% As₂O₅ by weight. google.com

Preparation Pathways for Sodium Arsenite (As(III))

Sodium arsenite, where arsenic is in the +3 oxidation state, is synthesized from arsenic trioxide (As₂O₃), also known as arsenious oxide.

A mixture of sodium meta-arsenite and sodium ortho-arsenite is produced by treating arsenic trioxide with either sodium carbonate or sodium hydroxide. wikipedia.org The resulting product is often an amorphous powder or a glassy mass. wikipedia.org

A common laboratory and industrial preparation involves dissolving powdered arsenic trioxide in a solution of sodium hydroxide. orgsyn.orggoogle.com For instance, arsenic trioxide can be made into a paste with water and then dissolved in a sodium hydroxide solution. orgsyn.org To produce a granular product, a hot, concentrated solution of sodium hydroxide (e.g., 70%) can be added to arsenic trioxide in a mixer. google.com The vigorous exothermic reaction drives off a substantial portion of the water, including the water formed by the reaction, resulting in a granular solid after a few minutes of continued agitation. google.com

The reaction can be summarized as: As₂O₃ + 2NaOH → 2NaAsO₂ + H₂O

The molecular ratio of the reactants can be adjusted to produce products with a high arsenic content. google.com For purification, solutions of sodium arsenite can be treated by adding an alkali metal sulfide and heating, which precipitates undesirable impurities that can then be filtered off. google.com

Synthesis from Arsenic Trioxide and Alkaline Solutions

Sodium arsenite (containing As(III)) is synthesized through the direct reaction of arsenic trioxide with a sodium hydroxide solution. This acid-base reaction readily forms sodium metaarsenite (NaAsO₂). nih.govwikipedia.org The process involves dissolving arsenic trioxide in a sodium hydroxide solution, which can be followed by heating to ensure the completion of the reaction. google.com

A mixture of sodium meta-arsenite and sodium ortho-arsenite is produced by treating arsenic trioxide with sodium hydroxide or sodium carbonate. wikipedia.org A common laboratory preparation involves dissolving powdered arsenic trioxide in a solution of sodium hydroxide in water. google.com For industrial-scale production, a controlled reaction between arsenic trioxide and a hot, concentrated solution of sodium hydroxide can be employed to yield a granular sodium arsenite product. google.com This method avoids the need for prolonged digestion and the subsequent evaporation of large amounts of water. google.com

The synthesis of sodium arsenate (containing As(V)) from arsenic trioxide necessitates an oxidation step. One method involves the oxidation of an alkaline leach solution of high-arsenic dust using an oxidizing agent like hydrogen peroxide, followed by crystallization. google.com Another approach is the wet method, where arsenic-containing fume is treated to directly produce sodium arsenate. This can involve leaching the fume with water and then oxidizing the arsenic in an alkaline medium. google.com Traditional methods have also included roasting arsenic-containing materials to produce arsenic trioxide, which is then oxidized and neutralized with an alkali to form sodium arsenate. google.com

Table 1: Synthetic Parameters for Sodium Arsenite and Arsenate

| Product | Reactants | Key Process Steps | Reference |

| Sodium Metaarsenite (NaAsO₂) | Arsenic Trioxide (As₂O₃), Sodium Hydroxide (NaOH) | Dissolution of As₂O₃ in NaOH solution. | nih.govwikipedia.org |

| Granular Sodium Arsenite | Arsenic Trioxide (As₂O₃), Concentrated Sodium Hydroxide (NaOH) solution | Controlled reaction in a mixer with heating. | google.com |

| Sodium Arsenate (Na₃AsO₄) | High-Arsenic Dust, Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) | Alkaline leaching, oxidation with H₂O₂, crystallization. | google.com |

| Sodium Arsenate (Na₃AsO₄) | Arsenic-Containing Fume, Water, Oxidizing Agent | Wet processing involving leaching and oxidation. | google.com |

Characterization of Amorphous and Crystalline Forms of Sodium Arsenite (As(III))

Sodium arsenite synthesized from arsenic trioxide and alkaline solutions is typically obtained as an amorphous solid. wikipedia.org This amorphous nature means the atoms lack a long-range ordered structure, resulting in a powder or glassy mass. wikipedia.org

Characterization techniques are crucial to distinguish between amorphous and crystalline forms of a compound. X-ray diffraction (XRD) is a primary method for this purpose. Crystalline materials produce a distinct diffraction pattern of sharp peaks due to their regular atomic arrangement, while amorphous solids yield a broad, diffuse halo.

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also provide insights into the structure of these compounds by probing the vibrational modes of the arsenite or arsenate anions. Differences in the spectra can be observed between amorphous and crystalline forms due to the variations in their local atomic environments.

Table 2: Characterization of Sodium Arsenite and Arsenate Forms

| Compound | Form | Characterization Method | Key Findings | Reference |

| Sodium Metaarsenite (NaAsO₂) | Amorphous | General Observation | Typically obtained as a powder or glassy mass. | wikipedia.org |

| Sodium Arsenate Oxyhydroxide (Na₄(AsO₄)OH) | Crystalline | Single-Crystal X-ray Diffraction | Orthorhombic crystal system, detailed atomic coordinates and bond parameters determined. | sc.edu |

| Sodium Dihydrogen Arsenate (NaH₂AsO₄) | Crystalline | Single-Crystal X-ray Diffraction | Isotypic with the phosphate analogue, layered structure with strong hydrogen bonding. | iucr.org |

Advanced Analytical Methodologies for Arsenic Speciation and Quantification

Chromatographic Separation Techniques for Arsenic Species

Chromatography is a fundamental technique for the separation of arsenic species prior to their detection. nih.gov The choice of chromatographic method is critical and depends on the physicochemical properties of the target arsenic compounds. researchgate.net Various techniques, including anion-exchange, cation-exchange, reversed-phase, and ion-pair chromatography, have been successfully employed for arsenic speciation. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation of arsenic species. nih.gov HPLC methods, particularly those based on reversed-phase chromatography with phosphate-buffered mobile phases, are relatively straightforward to set up and offer the necessary resolution for target species. thermofisher.com However, the use of buffered, multi-component mobile phases can increase preparation time and cost. thermofisher.com Furthermore, the phosphate (B84403) in the mobile phase can be detrimental to the cones of an inductively coupled plasma mass spectrometry (ICP-MS) instrument, a common detector for arsenic analysis. thermofisher.com

Ion-exchange chromatography is another HPLC-based approach where the separation is influenced by factors such as the ionic strength of the solute, the pH of the mobile phase, and the concentration of the buffer. tandfonline.com Polymeric anion-exchange columns are effective for separating key arsenic metabolites in urine, including arsenobetaine, arsenite, dimethylarsinate, monomethylarsonate, and arsenate. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar and ionizable compounds, including various arsenic species. researchgate.netlongdom.org HILIC is particularly advantageous as it often avoids the use of high concentrations of aqueous buffers required in some reversed-phase methods, which can interfere with detection, especially when coupled with mass spectrometry. longdom.org This technique has been successfully applied to the speciation analysis of arsenic-containing products, allowing for polarity estimation and the identification of isomeric products. rsc.org

The retention mechanism in HILIC is complex, involving a combination of hydrophilic partitioning and adsorption driven by hydrogen bonds with the stationary phase. nih.gov The composition of the mobile phase, including the water/acetonitrile ratio, pH, and salt additives, significantly influences the retention behavior of arsenic species. nih.gov Zwitterionic HILIC (ZIC-HILIC) has been investigated for the retention of organoarsenicals, where both hydrophilic partitioning and electrostatic interactions contribute to the separation. nih.gov

Evaluation of Novel Stationary Phases for Arsenic Species Resolution

Recent research has focused on the development and evaluation of novel stationary phases to improve the separation efficiency of arsenic species. researchgate.net Among these, pentafluorophenyl (PFP) stationary phases have shown significant promise. researchgate.net A Discovery HS F5 column, which has a PFP stationary phase, has demonstrated the ability to provide sharp peaks and complete separation of arsenous acid, arsenic acid, methylarsonic acid, and dimethylarsinic acid within a short analysis time using a simple, volatile mobile phase. researchgate.net The unique selectivity of PFP phases, resulting from multiple interaction mechanisms, makes them suitable for the challenging separation of polar compounds. researchgate.net

Other innovative stationary phases, such as those based on graphene oxide, have also been explored for arsenic speciation. researchgate.net Trimodal mixed-mode columns, which combine hydrophilic interaction with anion-exchange and cation-exchange functionalities, have proven effective for retaining highly polar and ionic arsenic species. rsc.org

Coupled Instrumental Analysis for Arsenic Detection

The coupling of chromatographic separation techniques with highly sensitive detectors is essential for the accurate quantification of trace levels of arsenic species.

Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)

The combination of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) is considered the gold standard for arsenic speciation analysis. nih.govresearchgate.net This hyphenated technique offers high sensitivity, a wide dynamic range, and multi-element capability, making it a powerful tool for arsenic research. tandfonline.comresearchgate.net LC-ICP-MS allows for the separation of different arsenic species by the LC system, followed by their highly sensitive and element-specific detection by the ICP-MS. analytik-jena.com

LC-ICP-MS has been successfully applied to the analysis of various arsenic species in a wide range of samples, including food, environmental, and clinical samples. analytik-jena.commdpi.com For instance, a method using a Hepu AR C18 column coupled with ICP-MS has been developed for the simultaneous determination of four arsenic species in urine within 15 minutes. mdpi.com The method demonstrated excellent linearity, low limits of detection (LOD) ranging from 0.030 to 0.086 μg L−1, and good spiking recoveries (87.0% to 110.3%). mdpi.com

| Parameter | Value |

| Arsenic Species Analyzed | Arsenite, Arsenate, Monomethylarsonic acid, Dimethylarsinic acid |

| Limit of Detection (LOD) | 0.030 - 0.086 µg/L |

| Limit of Quantitation (LOQ) | 0.10 - 0.29 µg/L |

| Spiking Recoveries | 87.0% - 110.3% |

| Intra-day RSD | 1.2% - 6.0% |

| Inter-day RSD | 0.8% - 7.9% |

| Table 1: Performance characteristics of an HPLC-ICP-MS method for arsenic speciation in urine. mdpi.com |

Anion-exchange HPLC coupled with ICP-MS has been used to develop a robust method for arsenic speciation in various food matrices, achieving a limit of quantification (LOQ) of 6.25 μg/kg. x-mol.net

| Parameter | Value (dry weight) |

| Limit of Detection (LOD) | 1.88 µg/kg |

| Limit of Quantitation (LOQ) | 6.25 µg/kg |

| Intermediate Reproducibility (CVR) | 4.7% - 5.5% |

| Bias | < 3% |

| Table 2: Validation data for an anion-exchange HPLC-ICP-MS method for arsenic speciation in food matrices. x-mol.net |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization mass spectrometry (ESI-MS) is another powerful detection technique that provides structural and molar mass information about the analytes. researchgate.net When coupled with liquid chromatography, particularly with tandem mass spectrometry (MS/MS), it allows for the identification of unknown arsenic species and can provide excellent separation for co-eluting components. researchgate.net The "soft" ionization nature of ESI is advantageous for preserving the integrity of arsenic complexes during analysis. frontiersin.org

ESI-MS/MS has been employed for the speciation analysis of a wide array of arsenic compounds, including As(III), As(V), MMA, DMA, and various arsenosugars and arsenolipids. researchgate.net One of the challenges with ESI-MS is that high salt concentrations in the mobile phase can cause signal suppression. researchgate.net Therefore, volatile mobile phases like ammonium (B1175870) formate (B1220265) or ammonium carbonate are often preferred. researchgate.net A method involving the determination of arsenate (As(V)) by mixed-mode HPLC-ESI-MS and the conversion of arsenite (As(III)) to As(V) has been developed to address the difficulty of retaining As(III) on the column. researchgate.net

A rapid and sensitive method using ESI-MS/MS has been developed for the simultaneous determination of monomethylarsonic acid (MMA(V)) and dimethylarsinic acid (DMA(V)) in urine after derivatization with citric acid. nih.gov This method achieved a limit of detection of 0.3 µg/L for MMA(V) and 0.6 µg/L for DMA(V) with an analysis time of less than 10 minutes. nih.gov

| Parameter | MMA(V) | DMA(V) |

| Limit of Detection (As) | 0.3 µg/L | 0.6 µg/L |

| Linear Calibration Range | 3 - 100 µg/L | 3 - 100 µg/L |

| Table 3: Performance of an ESI-MS/MS method for the determination of MMA(V) and DMA(V) in urine. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Organoarsenic and Inorganic Arsenic Species

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the speciation of both organoarsenic and inorganic arsenic compounds, including sodium metaarsenate, after a crucial derivatization step. This process converts non-volatile arsenic species into volatile compounds suitable for GC analysis. The most common derivatizing agents are thiols, such as 2,3-dimercaptopropanol or sodium diethyldithiocarbamate, which react with arsenicals to form thermally stable and volatile derivatives.

Once derivatized, the sample is introduced into the gas chromatograph, where the different arsenic compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This allows for both the identification and quantification of the individual arsenic species.

Recent research has focused on optimizing derivatization procedures and GC-MS conditions to enhance sensitivity and selectivity. For instance, studies have explored the use of solid-phase microextraction (SPME) coupled with GC-MS to pre-concentrate the derivatized arsenic compounds, thereby lowering detection limits. The choice of the derivatizing agent and the reaction conditions are critical to ensure complete conversion of all arsenic species of interest without altering their original distribution.

Table 1: Performance of GC-MS in Arsenic Speciation

| Arsenic Species | Derivatizing Agent | Limit of Detection (LOD) | Matrix |

| Arsenite (As(III)) | 2,3-Dimercaptopropanol | 0.5 ng/L | Water |

| Arsenate (As(V)) | 2,3-Dimercaptopropanol | 0.8 ng/L | Water |

| Monomethylarsonic acid (MMA) | Sodium diethyldithiocarbamate | 1.2 ng/L | Urine |

| Dimethylarsinic acid (DMA) | Sodium diethyldithiocarbamate | 1.5 ng/L | Urine |

Sample Preparation and Extraction Protocols for Diverse Matrices in Speciation Analysis

The accuracy of arsenic speciation analysis is highly dependent on the efficacy of sample preparation and extraction protocols. These procedures are designed to quantitatively extract arsenic species from the sample matrix without altering their chemical form.

Extraction from Environmental Samples (Soil, Sediments, Water)

For aqueous samples with low organic content, arsenic species can often be analyzed directly or after a simple filtration and pH adjustment. However, for more complex matrices like soil and sediment, the extraction process is more involved. A common approach involves the use of a mixture of phosphoric acid and a reducing agent, such as L-cysteine, to liberate arsenic species bound to the solid matrix. The extraction is typically performed using ultrasonication or microwave assistance to improve efficiency.

The choice of extraction solution is critical. For example, a solution of phosphoric acid has been shown to be effective in extracting both inorganic and organic arsenic species from soils and sediments. The subsequent analysis is often carried out using High-Performance Liquid Chromatography (HPLC) coupled to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for sensitive and species-specific detection.

Extraction from Biological Samples (Terrestrial and Aquatic Organisms)

The extraction of arsenic species from biological tissues, such as those from terrestrial and aquatic organisms, presents a unique set of challenges due to the high content of proteins and lipids. A common method involves the enzymatic digestion of the sample using enzymes like pepsin and trypsin to break down the protein matrix and release the arsenic compounds. This is often followed by a solvent extraction step to remove lipids that could interfere with the analysis.

Alternatively, a mixture of methanol (B129727) and water is frequently used to extract arsenic species from biological tissues. This method has been shown to be effective for a wide range of arsenic compounds, including arsenobetaine, the predominant form of arsenic in many marine organisms. The extraction efficiency can be enhanced by using a combination of shaking, sonication, and centrifugation.

Methodological Challenges in Extracting and Recovering Arsenic Species

Several challenges are associated with the extraction and recovery of arsenic species. One of the primary difficulties is the potential for species transformation during the extraction process. For instance, the oxidation of arsenite (As(III)) to arsenate (As(V)) can occur if the extraction is not performed under controlled redox conditions. The use of antioxidants and carrying out extractions under an inert atmosphere can help to mitigate this issue.

Incomplete extraction is another significant challenge, particularly for strongly bound arsenic species in soils and sediments. The choice of extraction solvent and conditions must be carefully optimized for each sample type to ensure quantitative recovery. Furthermore, the presence of co-extracting matrix components can interfere with the subsequent analytical determination, necessitating cleanup steps to remove these interferences.

Emerging Spectroscopic and Nanomaterial-Based Detection Methods

Surface-Enhanced Raman Spectroscopy (SERS) for In Situ Arsenic Speciation

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful technique for the in-situ speciation of arsenic. SERS utilizes the enhancement of the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures, typically gold or silver. This enhancement allows for the detection of very low concentrations of arsenic species directly in complex samples with minimal preparation.

The principle behind SERS-based arsenic detection is the unique vibrational fingerprint of each arsenic species when it interacts with the nanostructured substrate. For example, arsenite and arsenate exhibit distinct Raman shifts, allowing for their simultaneous identification and quantification. Recent advancements have focused on the development of novel SERS substrates with high enhancement factors and selectivity for arsenic. Functionalizing the nanoparticles with specific ligands that have a high affinity for arsenic can further improve the sensitivity and selectivity of the method.

The ability to perform in-situ measurements is a key advantage of SERS, as it minimizes the risk of species transformation that can occur during sample collection, storage, and preparation. This makes SERS a promising tool for real-time monitoring of arsenic speciation in environmental and biological systems.

Colorimetric Techniques Utilizing Nanomaterials for Arsenate (As(V)) and Arsenite (As(III)) Detection

The development of sensitive, selective, and rapid analytical tools for arsenic detection is a significant area of research, driven by the health risks associated with arsenic contamination in water. Colorimetric methods, which rely on a visually observable color change, have gained prominence, particularly when enhanced by the unique properties of nanomaterials. These nanomaterial-based sensors offer simple, cost-effective, and often portable solutions for detecting toxic arsenic species, primarily arsenite (As(III)) and arsenate (As(V)).

The fundamental principle behind many of these techniques involves the interaction between arsenic ions and nanoparticles, which induces a change in the nanoparticles' optical properties. Metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), are widely used due to their distinct localized surface plasmon resonance (LSPR) properties. In their dispersed state, these nanoparticle solutions have a specific color (e.g., red for AuNPs, yellow for AgNPs). When arsenic ions are introduced, they can cause the nanoparticles to aggregate. This aggregation alters the LSPR, resulting in a visible color shift (e.g., to blue or purple for AuNPs), which can be correlated to the arsenic concentration.

To enhance selectivity and sensitivity, nanoparticles are often functionalized with specific ligands or molecules that have a high affinity for arsenic. For instance, modifying AuNPs with sulfur-containing ligands like glutathione (B108866) (GSH) significantly improves arsenic detection. Arsenic has a strong binding affinity for sulfur, causing the GSH-functionalized AuNPs to aggregate in the presence of arsenite, leading to a rapid color change. This method has demonstrated high sensitivity, with detection limits reported as low as 0.12 ppb.

Another significant colorimetric approach is the Molybdenum Blue method, which is specific for the detection of arsenate (As(V)). This assay involves the reaction of arsenate with a molybdate (B1676688) reagent to form a colored arsenomolybdate heteropolyacid complex. Subsequent reduction of this complex produces a characteristic blue color, the intensity of which is proportional to the As(V) concentration. For this method to detect arsenite (As(III)), a pre-oxidation step is required to convert it to As(V). A primary challenge for the Molybdenum Blue method is potential interference from phosphate and silicate (B1173343) ions, which are often present in natural water and can also react with molybdate.

Researchers have also explored other nanomaterials, including metal oxide nanoparticles and metal-organic frameworks (MOFs), for colorimetric arsenic sensing. Metal oxides offer tunable properties that can be tailored for sensitivity and stability, while MOFs provide a high surface area for interaction with arsenic ions.

Table 1: Comparison of Nanomaterial-Based Colorimetric Detection Methods for Arsenic

| Nanomaterial System | Principle of Detection | Target Species | Limit of Detection (LOD) | Key Features & Limitations |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Arsenic-induced aggregation alters Localized Surface Plasmon Resonance (LSPR), causing a color change from pink/red to blue. | As(III) | ~0.12 - 2 ppb | High sensitivity; can be functionalized (e.g., with Glutathione) for improved selectivity. |

| Silver Nanoparticles (AgNPs) | Aggregation in the presence of As(III) leads to a color change from yellow to purple or pink. | As(III) | ~1 ppb | Rapid response and enhanced sensitivity; PEG-functionalization improves detection. |

| Molybdenum Blue Method | Reaction of As(V) with molybdate forms a colored heteropoly blue complex upon reduction. | As(V) | Varies by system | Specific to As(V); requires pre-oxidation to detect As(III); subject to interference from phosphates and silicates. |

| Iron Oxide (α-Fe₂O₃) Nanoparticles | Electrostatic interaction between positively charged nanoparticles and negatively charged arsenate ions. | As(V) | ~100 ppb | Can simultaneously detect and adsorb arsenic; synthesized from waste extracts (e.g., banana peel). |

Development of Portable and Rapid Analytical Systems for Arsenic Species

The limitations of traditional laboratory-based arsenic detection methods—such as high cost, complexity, long analysis times, and the need for skilled personnel—have spurred the development of portable and rapid analytical systems. The goal is to provide reliable, on-site, and real-time monitoring of arsenic levels, which is crucial for water quality management in remote or resource-limited areas. These emerging technologies leverage various principles, including electrochemistry, biosensing, and microfluidics, to create field-deployable devices.

Electrochemical Sensors: Anodic stripping voltammetry (DPASV) has emerged as a rapid, sensitive, and cost-effective technique for arsenic determination. Portable systems using this method have been developed for on-site analysis. These devices can selectively determine As(III), and by incorporating an electrochemical reduction step, can also measure total inorganic arsenic, allowing for the speciation of As(V) by subtraction. This approach minimizes the use of chemical reagents and reduces analysis time. Other proposed electrochemical sensors are designed to be low-cost and user-friendly for on-site use at locations like food production facilities.

Whole-Cell Biosensors: A novel approach involves the integration of synthetic biology with electronics. Researchers have genetically modified bacteria, such as Bacillus megaterium, to act as whole-cell biosensors. These engineered microbes produce a measurable signal, like fluorescence, when exposed to arsenic. By integrating these living cells with a complementary metal-oxide-semiconductor (CMOS) chip, a compact and field-deployable sensor can be created. These biosensors are highly sensitive, with detection limits below the 10 ppb guideline set by the World Health Organization (WHO), and the use of bacterial spores enhances their hardiness for deployment in harsh environments.

Solid-Phase Extraction and Speciation Kits: Simple and portable methods for arsenic speciation have been developed using selective chemisorbent materials. One such system uses a material that selectively binds As(V), allowing for its separation from As(III) in a water sample using a simple handheld syringe. This technique enables high sample throughput with minimal setup costs and has been successfully validated for speciating arsenic in natural groundwaters.

Microfluidic and Smartphone-Based Systems: The miniaturization of analytical systems using microfluidic "lab-on-a-chip" technology offers a pathway to create compact and automated devices. These systems can integrate colorimetric assays, such as the Molybdenum Blue method, into a small, portable format. Furthermore, the ubiquity of smartphones has been leveraged for field analysis. The color changes produced by nanoparticle-based test kits can be captured and quantified by a smartphone camera, providing a user-friendly and widely accessible platform for on-site arsenic detection.

Table 2: Overview of Portable and Rapid Arsenic Analysis Systems

| System Type | Technology | Principle | Key Advantages |

|---|---|---|---|

| Electrochemical Sensor | Anodic Stripping Voltammetry (ASV) | Electrochemical detection of As(III) and total inorganic arsenic after a reduction step. | Rapid, sensitive, cost-effective, suitable for on-site speciation, minimizes reagent use. |

| Whole-Cell Biosensor | Genetically Engineered Bacteria + CMOS Chip | Bacteria produce a fluorescent signal in response to arsenic, which is detected by the chip. | High sensitivity (sub-ppb levels), field-deployable, robust (spore-based), suitable for resource-limited settings. |

| Selective Chemisorbent | Solid-Phase Extraction | An As(V)-selective material removes arsenate from the sample, allowing for speciation. | Simple, fast, high-throughput, low setup cost, portable (syringe-based). |

| Smartphone-Based Colorimetry | Nanoparticle-based assays + Smartphone | A smartphone camera quantifies the color change of a colorimetric test. | User-friendly, portable, cost-effective, leverages existing technology. |

| Microfluidic Device | Lab-on-a-Chip | Miniaturization and automation of colorimetric or electrochemical detection methods. | Compact, portable, reduced sample/reagent volume, potential for automation. |

Environmental Biogeochemistry and Transformation Pathways of Arsenic Oxoanions

Arsenic Speciation in Aquatic and Terrestrial Environments

Arsenic can exist in several oxidation states (-3, 0, +3, and +5), but in natural waters, it is predominantly found as inorganic oxyanions: arsenate (As(V)) and arsenite (As(III)). mdpi.comnih.gov The speciation of arsenic is a critical determinant of its behavior, as As(III) is generally more mobile and toxic than As(V). escholarship.orgfrontiersin.org

The relative abundance of arsenate (As(V)) and arsenite (As(III)) is largely controlled by the redox conditions and pH of the environment. eurofinsus.com

Oxidizing Environments : In aerobic surface waters, arsenate is the thermodynamically stable and predominant species. nih.govusda.gov Therefore, the introduction of sodium metaarsenate into such environments will primarily add to the existing pool of As(V).

Reducing Environments : In anoxic environments, such as groundwater, flooded soils, and sediments, the less mobile As(V) can be reduced to the more mobile As(III). nih.govresearchgate.net Arsenite is the dominant form under these reducing conditions. usda.gov

The interconversion between these two forms is often a slow process, but it can be significantly accelerated by microbial activity. nih.gov Many microorganisms can reduce As(V) to As(III) as a detoxification mechanism or use it as a terminal electron acceptor in respiration, a process known as dissimilatory arsenate reduction. usgs.gov Conversely, other microbes can oxidize As(III) to the less toxic As(V). mdpi.comnih.gov This dynamic interplay between oxidation and reduction governs the arsenic speciation in both water and sediments.

Table 1: General Distribution of Inorganic Arsenic Species in Natural Environments

| Environment | Typical Redox Condition | Predominant Arsenic Species | Key Factors |

|---|---|---|---|

| Surface Water (Rivers, Lakes) | Oxidizing (Aerobic) | Arsenate (As(V)) | High dissolved oxygen, sunlight |

| Groundwater | Reducing (Anaerobic) | Arsenite (As(III)) | Low dissolved oxygen, microbial activity |

| Soil (Well-drained) | Oxidizing | Arsenate (As(V)) | Aeration, presence of metal oxides |

| Sediments/Flooded Soils | Reducing | Arsenite (As(III)) | Anoxia, microbial respiration, organic matter |

In addition to inorganic forms, arsenic can be transformed into various organoarsenic compounds through biological processes, primarily biomethylation. wikipedia.orgnih.gov This process is considered a detoxification pathway for many organisms. When inorganic arsenic, such as arsenate from this compound, is introduced into the environment, it can be taken up by microorganisms (bacteria, fungi, algae) and progressively methylated. nih.govnih.govresearchgate.net

The biotransformation of sodium arsenate can lead to the formation of several organoarsenic species nih.gov:

Methylated Arsenicals : The process involves the reduction of As(V) to As(III), followed by the sequential addition of methyl groups. This results in the production of monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are common organic arsenic compounds found in terrestrial and aquatic systems. wikipedia.orgwikipedia.org Further methylation can produce volatile compounds like dimethylarsine and trimethylarsine, which can contribute to the global cycling of arsenic. nih.govnih.gov

Arsenosugars and Arsenolipids : In marine environments, algae and other organisms can synthesize more complex organoarsenic compounds, including arsenosugars (arsenic-containing ribosides) and arsenolipids. researchgate.netwikipedia.org

Arsenobetaine : This is a prominent organoarsenic compound found in many marine animals and is considered relatively non-toxic. wikipedia.orgmcgill.ca

Studies have demonstrated that various bacterial species can transform sodium arsenate into arsenite and volatile methylated arsines, such as monomethylarsine, dimethylarsine, and trimethylarsine. nih.gov

Abiotic Processes Influencing Arsenic Speciation and Mobility

Non-biological processes play a crucial role in controlling the fate of arsenic in the environment. These abiotic mechanisms, including adsorption-desorption, precipitation-dissolution, and redox transformations, significantly affect the mobility and bioavailability of arsenate derived from sources like this compound.

Adsorption onto the surfaces of minerals is a primary mechanism for immobilizing arsenic in soils and sediments. Arsenate (As(V)) is known to adsorb strongly to a variety of mineral surfaces, particularly metal oxides. nih.gov

Adsorbents : The most effective adsorbents for arsenic are iron, aluminum, and manganese (oxy)hydroxides, such as ferrihydrite, goethite, and amorphous aluminum hydroxide (B78521). escholarship.orgacs.org Clay minerals like kaolinite, illite, and montmorillonite also adsorb arsenic, though generally to a lesser extent than metal oxides. usda.govusda.gov

Mechanism : Arsenate forms strong, inner-sphere complexes with these mineral surfaces. acs.orgusda.gov This means a direct chemical bond is formed between the arsenic atom and the oxygen atoms on the mineral surface. The most common structures are bidentate binuclear complexes, where one arsenate tetrahedron bridges two metal octahedra on the mineral surface. acs.org

pH Dependence : The adsorption of arsenate is highly dependent on pH. Maximum adsorption typically occurs in the pH range of 3 to 7. acs.orgscilit.com As the pH increases above this range, the mineral surfaces become more negatively charged, leading to electrostatic repulsion of the arsenate anions and causing desorption. mdpi.com Alkalinity (pH > 8.5) can lead to significant desorption of arsenic. mdpi.com In contrast, arsenite adsorption is generally favored at a higher pH range of 7 to 9. acs.org

Table 2: Adsorption Characteristics of Arsenic Oxoanions on Common Minerals

| Mineral | Arsenic Species | Optimal pH for Adsorption | Adsorption Mechanism |

|---|---|---|---|

| Ferrihydrite / Goethite (Iron Oxides) | Arsenate (As(V)) | ~3-7 | Inner-sphere complexation (bidentate binuclear) |

| Arsenite (As(III)) | ~7-9 | Inner-sphere complexation | |

| Amorphous Al(OH)₃ (Aluminum Oxide) | Arsenate (As(V)) | ~3-7 | Inner-sphere complexation |

| Arsenite (As(III)) | ~7-8 | Inner-sphere complexation | |

| Kaolinite / Illite (Clay Minerals) | Arsenate (As(V)) | < 5 | Inner-sphere complexation |

| Arsenite (As(III)) | ~7-9 | Inner-sphere complexation |

Under conditions of high arsenic and metal concentrations, precipitation of discrete arsenic-bearing minerals can occur, effectively removing arsenic from the solution. The arsenate anion from this compound can precipitate with various cations present in the environment.

Ferric Arsenate : In acidic environments (pH 3-4) with high concentrations of ferric iron (Fe(III)), ferric arsenate (FeAsO₄) can precipitate. nmsu.edu However, at higher pH values, this compound can decompose to ferric hydroxide, releasing arsenic. 911metallurgist.com Co-precipitation of arsenate with iron hydroxides as they form is a highly effective removal mechanism. updatepublishing.comnih.gov

Calcium Arsenate : In alkaline conditions, the addition of lime can precipitate various calcium arsenate compounds. updatepublishing.com These minerals, however, are often unstable in the presence of atmospheric carbon dioxide, which can convert them to calcium carbonate and release the associated arsenic. updatepublishing.com

Other Arsenate Minerals : Arsenate can also precipitate with other metals, such as aluminum, forming minerals like aluminum arsenate. 911metallurgist.com The formation and dissolution of these minerals are controlled by factors like pH, redox potential, and the concentrations of arsenic and the corresponding cations.

Table 3: Examples of Arsenic-Bearing Minerals

| Mineral Name | Chemical Formula (Example) | Favorable Formation Conditions | Relative Stability |

|---|---|---|---|

| Ferric Arsenate (Scorodite) | FeAsO₄·2H₂O | Acidic pH (e.g., < 4), high Fe(III) | Stable under acidic, oxidizing conditions |

| Calcium Arsenate | Ca₃(AsO₄)₂ | Alkaline pH, high Ca²⁺ | Unstable with atmospheric CO₂ |

| Manganese Arsenate | Mn₃(AsO₄)₂ | Varies with specific mineral | Generally low stability in common environments |

| Arsenopyrite | FeAsS | Reducing, sulfide-rich environments | Stable under reducing conditions; weathers to release As(V) and As(III) |

While microbial activity is a major driver of arsenic redox transformations, abiotic chemical reactions also contribute to the interconversion of As(V) and As(III). These reactions are influenced by the presence of various geochemically active substances.

Oxidation of As(III) to As(V) : Manganese oxides, such as birnessite (δ-MnO₂), are powerful natural oxidants that can abiotically oxidize As(III) to As(V). usda.govusda.gov This reaction is significant as it transforms the more mobile arsenite into the more readily adsorbed arsenate. The reaction involves the reduction of Mn(IV/III) to Mn(II) and the subsequent adsorption of the newly formed As(V) onto the manganese oxide surface. usda.gov

Reduction of As(V) to As(III) : The abiotic reduction of arsenate is generally a much slower process than biotic reduction. researchgate.net However, it can occur in the presence of certain reducing agents, such as sulfide. Under strongly reducing conditions where sulfide is present, As(V) can be reduced to As(III), which may then precipitate as arsenic sulfide minerals like orpiment (As₂S₃). researchgate.net

The fate and transport of arsenic are therefore closely linked to the redox cycles of other elements, particularly iron, manganese, and sulfur. researchgate.net For example, under oxidizing conditions, arsenate adsorbs onto iron oxides, but if conditions become reducing, the iron oxides can dissolve, releasing both iron and the associated arsenic, which may then be reduced to arsenite. researchgate.net

Biotic Processes and Microbial Mediation of Arsenic Cycling

Microorganisms are key players in the biogeochemical cycling of arsenic, mediating its transformation between different oxidation states. These transformations are not only crucial for the survival of these organisms in arsenic-contaminated environments but also significantly impact the mobility and bioavailability of arsenic in the broader ecosystem.

Microbial Oxidation of Arsenite (As(III)) to Arsenate (As(V))

The microbial oxidation of the more toxic and mobile arsenite (As(III)) to the less toxic and more readily adsorbed arsenate (As(V)) is a significant detoxification process in the environment. This biotransformation is carried out by a diverse group of microorganisms known as arsenite-oxidizing bacteria (AOB). These bacteria can be broadly categorized into two groups based on their metabolism: chemolithoautotrophs and heterotrophs.

Chemolithoautotrophic arsenite oxidizers utilize arsenite as an electron donor to fuel their growth and fix carbon dioxide. A notable example is the bacterium NT-26, isolated from a gold mine, which can grow rapidly using arsenite as its sole energy source. tandfonline.com This organism belongs to the Agrobacterium/Rhizobium branch of the α-Proteobacteria. tandfonline.com Other examples include strains OL-1, S-1, and CL-3, which were isolated from contaminated sediments and soil and can oxidize high concentrations of arsenite. semanticscholar.org The process of chemoautotrophic arsenite oxidation is catalyzed by the periplasmic enzyme arsenite oxidase. tandfonline.com

Heterotrophic arsenite oxidizers , on the other hand, require organic matter for growth and oxidize arsenite as a detoxification mechanism rather than for energy gain. tandfonline.com Alcaligenes faecalis is a commonly cited example of a heterotrophic AOB. tandfonline.com The oxidation of arsenite in these organisms is also mediated by an arsenite oxidase. nih.gov

The key enzyme responsible for this transformation is arsenite oxidase (Aio) , a periplasmic enzyme that facilitates the transfer of electrons from arsenite to an electron acceptor, which can be oxygen in aerobic environments or other compounds like nitrate in anaerobic conditions. nih.govcolumbia.edu The enzyme is a heterodimer, consisting of a large catalytic subunit (AioA) and a small subunit (AioB). researchgate.netscispace.com The genetic basis for this process is often found in the aio (arsenite oxidation) operon, which includes the genes aioA and aioB encoding the subunits of the arsenite oxidase enzyme. nih.gov The expression of these genes is regulated by a two-component signal transduction system, AioS-AioR, which senses the presence of arsenite. researchgate.net

Recent research has also identified a new group of arsenite oxidases, designated ArxA, in chemoautotrophic bacteria like Alkalilimnicola ehrlichii strain MLHE-1, which couples arsenite oxidation to nitrate reduction in anaerobic environments. nih.gov

Table 1: Examples of Arsenite-Oxidizing Bacteria and their Characteristics

| Bacterial Strain | Type | Environment of Isolation | Electron Acceptor | Reference |

| NT-26 | Chemolithoautotroph | Gold mine | Oxygen | tandfonline.com |

| OL-1, S-1, CL-3 | Chemolithoautotroph | Contaminated sediments and soil | Oxygen | semanticscholar.org |

| Alcaligenes faecalis | Heterotroph | Various | Oxygen | tandfonline.com |

| Sinorhizobium sp. KGO-5 | Facultative chemolithoautotroph | Arsenic-contaminated industrial soil | Oxygen | scispace.com |

| Strain SY | Chemoautotroph | Arsenic-contaminated paddy soil | Oxygen, Nitrate | nih.gov |

| Pseudomonas migulae VC-19 | Heterotroph | Arsenic-rich sediments | Not specified | researchgate.net |

Microbial Reduction of Arsenate (As(V)) to Arsenite (As(III))

The microbial reduction of arsenate to arsenite is a critical process that increases the mobility and toxicity of arsenic in the environment. This transformation is carried out by a wide range of microorganisms through two primary pathways: dissimilatory arsenate reduction for energy generation and detoxification-driven arsenate reduction.

Dissimilatory arsenate-reducing prokaryotes (DARPs) are a diverse group of bacteria and archaea that utilize arsenate as a terminal electron acceptor for anaerobic respiration, coupling the oxidation of organic or inorganic electron donors to the reduction of arsenate. nih.gov This process is a key driver of arsenic mobilization in anoxic environments such as contaminated groundwater and paddy soils. nih.govnih.gov DARPs are phylogenetically diverse and include species from genera such as Chrysiogenes, Bacillus, Desulfomicrobium, Sulfurospirillum, Shewanella, and Citrobacter. nih.gov The key enzyme in this respiratory pathway is the arsenate respiratory reductase (Arr) , a periplasmic enzyme complex. nih.govresearchgate.net The Arr complex is composed of a large catalytic subunit, ArrA, and a smaller electron transfer subunit, ArrB. researchgate.net The genes encoding this complex, arrA and arrB, are essential for arsenate respiration.

Detoxification-driven arsenate reduction is a widespread mechanism among microorganisms to survive in arsenic-contaminated environments. This process involves the intracellular reduction of arsenate to arsenite, which is then expelled from the cell. The primary enzyme responsible for this detoxification is the cytoplasmic arsenate reductase (ArsC) . usgs.govosti.gov The arsC gene is a component of the ars operon, which also includes genes for an arsenite efflux pump (arsB or acr3) and a regulatory protein (arsR). usgs.govtdl.org There are different families of ArsC enzymes that utilize different cellular reductants, such as thioredoxin or glutaredoxin, to facilitate the reduction of arsenate. nih.govcas.cz

The reduction of arsenate by both pathways significantly influences the biogeochemical cycling of arsenic, often leading to increased concentrations of dissolved arsenite in groundwater, which poses a significant environmental and health risk. epfl.chnih.gov

Table 2: Comparison of Dissimilatory and Detoxification Arsenate Reduction

| Feature | Dissimilatory Arsenate Reduction | Detoxification Arsenate Reduction |

| Purpose | Energy generation (respiration) | Detoxification |

| Enzyme | Arsenate Respiratory Reductase (Arr) | Arsenate Reductase (ArsC) |

| Cellular Location | Periplasm | Cytoplasm |

| Genetic Basis | arr operon (arrA, arrB) | ars operon (arsC) |

| Environmental Impact | Mobilization of arsenic in anoxic environments | Cellular resistance to arsenic |

| Organisms | Dissimilatory Arsenate-Reducing Prokaryotes (DARPs) | Wide range of arsenic-resistant microbes |

Biological Uptake and Biomethylation of Inorganic Arsenic by Organisms

Organisms have developed mechanisms to take up, and in some cases, transform inorganic arsenic. The uptake of inorganic arsenic is often adventitious, occurring through transporters intended for essential nutrients. Arsenate (As(V)), being a chemical analog of phosphate (B84403), can enter cells via phosphate transport systems. mdpi.com Arsenite (As(III)), which is uncharged at neutral pH, can be taken up through aquaglyceroporins, channels that normally transport glycerol and water. columbia.edu

Once inside the cell, a common detoxification strategy is biomethylation , the biological conversion of inorganic arsenic into methylated organic forms. This process is catalyzed by the enzyme arsenite S-adenosylmethionine methyltransferase (ArsM) , which is found in a wide range of organisms, including bacteria, fungi, and animals. semanticscholar.orgusgs.gov The arsM gene encodes this enzyme, and its expression can confer resistance to arsenite. nih.gov

The biomethylation pathway, first proposed by Challenger, involves a series of reduction and oxidative methylation steps. scispace.comcas.cz Inorganic arsenate is first reduced to arsenite. The ArsM enzyme then catalyzes the sequential transfer of methyl groups from the donor S-adenosylmethionine (SAM) to arsenite, producing monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine oxide (TMAO). tandfonline.comscispace.com Further reduction can lead to the formation of volatile methylated arsines, such as trimethylarsine (TMA), which can be released into the atmosphere, contributing to the global arsenic cycle. nih.govnih.gov

The end products of biomethylation vary among different organisms. Bacteria primarily produce MMA and DMA, while fungi are known to produce the more volatile trimethylarsine. tandfonline.com In aquatic environments, algae and other organisms can transform inorganic arsenic into complex organic arsenic compounds like arsenosugars and arsenobetaine, which are then transferred through the food chain. researchgate.netosti.gov While biomethylation is generally considered a detoxification process, some of the trivalent methylated intermediates, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMAs(III)), are more toxic than inorganic arsenite. semanticscholar.org

Table 3: Key Methylated Arsenic Species Produced by Organisms

| Abbreviation | Full Name | Common Biological Source |

| MMA(V) | Monomethylarsonic Acid | Bacteria, Fungi, Animals |

| DMA(V) | Dimethylarsinic Acid | Bacteria, Fungi, Animals |

| TMAO | Trimethylarsine Oxide | Fungi |

| TMA | Trimethylarsine | Fungi |

| Arsenosugars | (e.g., glycerol-riboside) | Algae |

| Arsenobetaine | (trimethylarsonioacetate) | Marine organisms |

Environmental Fate and Behavior of Arsenic Compounds in Natural Systems

The fate and transport of arsenic in the environment are governed by a complex interplay of physical, chemical, and biological factors. These factors control the speciation, partitioning between solid and aqueous phases, and ultimately, the bioavailability of arsenic.

Factors Controlling Arsenic Accumulation and Migration in Soils and Groundwater

The accumulation and migration of arsenic in soils and groundwater are influenced by a variety of interconnected factors:

pH: Soil and groundwater pH is a master variable controlling arsenic speciation and sorption. In general, arsenate (As(V)) sorption to iron oxides is higher at lower pH values, while arsenite (As(III)) sorption is less pH-dependent or can even increase with pH in some cases. usgs.govresearchgate.net Changes in pH can lead to the desorption of arsenic from mineral surfaces, increasing its concentration in the aqueous phase. scispace.com

Redox Potential (Eh): The redox state of the environment determines the dominant inorganic arsenic species. Oxidizing conditions favor the less mobile arsenate (As(V)), while reducing (anoxic) conditions promote the formation of the more mobile and toxic arsenite (As(III)). semanticscholar.orgscispace.com The reductive dissolution of iron and manganese oxyhydroxides under low redox potentials is a major mechanism for the release of adsorbed arsenic into groundwater. researchgate.netnih.gov

Presence of Iron and Manganese Oxides: Hydrous oxides of iron (e.g., goethite, ferrihydrite) and manganese are highly effective scavengers of arsenic in soils and sediments. researchgate.netusgs.gov Arsenic adsorbs onto the surfaces of these minerals, which can significantly retard its migration. diva-portal.org However, under reducing conditions, these oxides can dissolve, releasing the associated arsenic. nih.gov

Clay Content and Soil Texture: Soils with higher clay content and finer texture generally have a greater capacity to retain arsenic due to their larger surface area and the presence of clay minerals and associated iron oxides that can adsorb arsenic. researchgate.netmdpi.com

Competing Ions: The presence of other anions, particularly phosphate (PO₄³⁻), can compete with arsenate for adsorption sites on mineral surfaces, leading to increased arsenic mobility. nih.govuni-hohenheim.de Bicarbonate and silicate (B1173343) can also compete with arsenic for sorption sites. usgs.gov

Microbial Activity: As discussed in section 4.3, microbial processes such as arsenate reduction and the reductive dissolution of iron oxides play a crucial role in mobilizing arsenic from the solid phase into groundwater. nih.govtdl.org

Table 4: Influence of Key Factors on Arsenic Mobility in Soils and Groundwater

| Factor | Condition Promoting Higher Mobility | Mechanism | Reference |

| pH | High pH (>8.5) | Desorption of arsenate from mineral surfaces | scispace.com |

| Redox Potential (Eh) | Low (reducing) | Reduction of As(V) to more mobile As(III); Reductive dissolution of Fe/Mn oxides | semanticscholar.orgnih.gov |

| Iron/Manganese Oxides | Dissolution under reducing conditions | Release of adsorbed and co-precipitated arsenic | researchgate.net |

| Competing Ions | High concentrations of phosphate | Competitive desorption of arsenate | nih.govuni-hohenheim.de |

| Microbial Activity | Anaerobic respiration (DARPs, iron reducers) | Reduction of As(V) to As(III); Dissolution of arsenic-bearing minerals | nih.govtdl.org |

Influence of Organic Carbon on Arsenic Speciation and Mobility

Organic carbon, in both dissolved and solid forms, exerts a significant influence on the speciation and mobility of arsenic in the environment through several mechanisms:

Stimulation of Microbial Activity: Dissolved organic carbon (DOC) serves as a primary electron donor for microorganisms. An increase in labile DOC can fuel microbial respiration, leading to the establishment of reducing conditions in soils and aquifers. epfl.ch This, in turn, promotes the microbial reduction of arsenate to the more mobile arsenite and the reductive dissolution of iron oxides, both of which release arsenic into the groundwater. tdl.org

Competition for Sorption Sites: Dissolved organic matter can compete with arsenic species, particularly arsenate, for adsorption sites on the surfaces of iron oxides and other minerals. uni-muenster.de This competition can lead to the desorption of arsenic from the solid phase, thereby increasing its concentration in the aqueous phase.

Formation of Aqueous Complexes: Organic ligands in DOC can form soluble complexes with arsenic, potentially increasing its mobility in water. uni-muenster.de

Direct Redox Reactions: Some components of dissolved organic matter, such as humic substances, can directly participate in the reduction of arsenate to arsenite, although the rates of these abiotic reactions are generally slower than microbially mediated processes.

Influence on Mineral Surfaces: The sorption of organic matter onto mineral surfaces can alter their surface charge and reactivity, which can in turn affect their capacity to adsorb arsenic.

Transport Mechanisms of Arsenic Species in Hydrological Systems

The transport of arsenic species, including arsenite derived from this compound, in aquatic environments is governed by a combination of physical, chemical, and biological processes. These mechanisms control the partitioning of arsenic between the dissolved and solid phases, thereby influencing its mobility, bioavailability, and potential toxicity.

Adsorption and Desorption

Adsorption to mineral surfaces is a primary mechanism controlling the transport of arsenic in groundwater and other hydrological systems. Arsenite [As(III)] and its counterpart, arsenate [As(V)], both adsorb to a variety of aquifer solid materials, most notably iron and aluminum oxides and hydroxides, as well as clay minerals. usgs.govblm.gov

The extent of arsenite adsorption is significantly influenced by the pH of the surrounding water. usgs.gov Under moderately reducing conditions where arsenite is the stable form, its adsorption tends to increase with increasing pH. usgs.gov However, arsenate generally exhibits stronger adsorption than arsenite under acidic to neutral pH conditions, while arsenite adsorption can be more favorable under alkaline conditions. blm.gov For instance, studies on ferrihydrite, a common iron oxyhydroxide, have shown that the maximum adsorption for arsenate occurs at a lower pH, whereas arsenite adsorption can be significant across a broader pH range. acs.org

The presence of competing ions can also affect arsenite adsorption. Anions such as phosphate, silicate, and bicarbonate can compete with arsenite for adsorption sites on mineral surfaces, leading to increased mobility of dissolved arsenic. usgs.gov

Interactive Data Table: Factors Influencing Arsenite Adsorption

| Factor | Influence on Arsenite [As(III)] Adsorption | Relevant Research Findings |

| pH | Adsorption generally increases with increasing pH under moderately reducing conditions. usgs.gov | On ferrihydrite, arsenite adsorption can remain high even at elevated pH values. acs.org |

| Redox Potential (Eh) | Reducing conditions favor the presence of the more mobile arsenite species. | Under oxidizing conditions, arsenite can be converted to the more strongly adsorbing arsenate. |

| Competing Ions | Phosphate, silicate, and bicarbonate can decrease arsenite adsorption by competing for binding sites. usgs.gov | This competition can lead to the release of previously adsorbed arsenic into the water. |

| Mineralogy | Strong adsorption to iron and aluminum oxides (e.g., ferrihydrite, goethite) and clay minerals. usgs.govblm.gov | The specific mineral composition of sediments and soils dictates the overall adsorption capacity. |

Precipitation and Dissolution

The mobility of arsenic in hydrological systems is also controlled by precipitation and dissolution reactions. blm.gov Under certain geochemical conditions, arsenic can precipitate out of solution, forming solid mineral phases. For example, in the presence of sulfide under reducing conditions, arsenite can precipitate as arsenic sulfide minerals like orpiment (As2S3).

Conversely, the dissolution of arsenic-bearing minerals contributes to the release of arsenic into groundwater. arizona.edu This can be a significant natural source of arsenic contamination. The dissolution of these minerals is influenced by factors such as pH, redox potential, and the presence of complexing agents. For example, the reductive dissolution of iron oxyhydroxides, which often have high concentrations of adsorbed arsenic, can release significant amounts of arsenic into the water, particularly under anaerobic conditions. osti.gov

Microbial Transformations

Microorganisms play a crucial role in the transformation and subsequent transport of arsenic species. tandfonline.comfrontiersin.orgjustagriculture.in Various bacteria can mediate the oxidation of arsenite [As(III)] to arsenate [As(V)] and the reduction of arsenate to arsenite.

Oxidation: The microbial oxidation of arsenite to arsenate is a significant process as arsenate is generally less mobile than arsenite due to its stronger adsorption to mineral surfaces under many environmental conditions. mdpi.com This transformation can effectively decrease the concentration of dissolved arsenic.

Reduction: Conversely, some bacteria can use arsenate as a terminal electron acceptor in their respiration, reducing it to arsenite. frontiersin.orgmonobasinresearch.org This process can increase arsenic mobility and is often a key step in the release of arsenic from sediments into groundwater. osti.gov

Methylation: Certain microorganisms can also methylate inorganic arsenic, converting it into organic forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA). justagriculture.inmonobasinresearch.org While methylation is often considered a detoxification pathway, these organic arsenic species can have different mobility and transport characteristics compared to their inorganic counterparts.

Hydrological Factors

The physical movement of water is a fundamental driver of arsenic transport. Groundwater flow velocity, water residence time, and the hydraulic conductivity of the aquifer material all influence how far and how fast dissolved arsenic species can travel. mdpi.com In surface water systems, factors such as stream discharge and sediment transport dynamics play a major role. researchgate.net For instance, arsenic adsorbed to fine-grained sediments can be transported over long distances during high-flow events.

Theoretical and Computational Studies of Arsenic Oxoanions

Quantum Chemical Modeling of Arsenic Oxoacid Structures and Spectra

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for investigating the electronic structure, geometry, and vibrational properties of arsenic compounds.

Density Functional Theory (DFT) is a computational method used to calculate the electronic structure of atoms and molecules, providing accurate predictions of molecular geometries. For arsenic oxoanions, DFT calculations are used to determine key structural parameters such as bond lengths and angles for species in the gas phase, in solution, and adsorbed onto surfaces. These calculations often employ hybrid functionals like B3LYP or PBE0 and various basis sets (e.g., 6-31G(d), 6-311++G**) to achieve a balance between computational cost and accuracy.

DFT studies have successfully modeled the geometries of arsenate (As(V)) and arsenite (As(III)) oxoacids and their conjugate bases. For example, calculations show that protonation affects the As-O bond lengths, with As-OH bonds being longer than As=O bonds. In aqueous solution, DFT models often include explicit water molecules and a continuum solvent model to accurately represent the hydration environment.

DFT is also extensively applied to study the geometry of arsenic species adsorbed on mineral surfaces, such as iron and aluminum (oxyhydr)oxides. These studies have shown that arsenate often forms bidentate binuclear (BB) inner-sphere complexes on surfaces like goethite and alumina. The calculations can predict As-Fe and As-Al bond distances that are in good agreement with experimental data from techniques like EXAFS. For instance, DFT calculations for arsenate on an Al-BB cluster showed an Al-O distance of 1.882 Å, which agrees well with experimental results. Similarly, calculated As-Fe distances for arsenate on goethite models compare favorably with experimental observations.

Table 1: DFT-Calculated Geometrical Parameters for Arsenic Species

| Species/System | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|---|

| Arsenate on Al-BB cluster | As-Ocluster | 1.714 | 1.66 - 1.77 | |

| Arsenate on Al-BB cluster | Al-O | 1.882 | 1.816 (arsenate-free) | |

| As(III) on Gibbsite (bidentate-binuclear) | As-O | 1.75 | N/A | |

| As(III) on Gibbsite (bidentate-binuclear) | As-Al | 3.24 | N/A | |

| Arsenate on Ferrihydrite | As(V)-Fe | 3.27 | ~3.27 | |

| Arsenite on Ferrihydrite | As(III)-Fe (mononuclear) | 2.92-2.94 | ~2.93 | |

| Arsenite on Ferrihydrite | As(III)-Fe (binuclear) | 3.41-3.44 | ~3.43 |

Computational methods are crucial for predicting and interpreting the Raman spectra of arsenic species, aiding in their identification and characterization. DFT calculations can reliably predict Raman parameters, helping to assign vibrational bands observed in experimental spectra. By comparing calculated spectra with experimental data, researchers can gain insights into the structure of arsenic oxoanions under various conditions, such as different pH levels.

A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set like 6-311++G**, which has been shown to provide good accuracy for vibrational frequency predictions of organoarsenicals. To accurately model species in solution, computational protocols may include both explicit water molecules and a solvent continuum model. This combined approach has been successful in modeling the Raman spectra of As(V) and As(III) oxoacids across a range of pH values.

These computational studies help to identify fingerprint vibrational frequencies for specific bonds like As-O, As-C, and As-S, which are useful for future speciation studies using techniques like Surface-Enhanced Raman Scattering (SERS). DFT calculations can also predict how Raman shifts will change when analytes are adsorbed onto nanoparticles, which is essential for interpreting SERS data. For example, DFT has been used to study the vibrational properties of arsenic monolayers (β-arsenene), predicting Raman active peaks at 235 cm⁻¹ (Eg mode) and 305 cm⁻¹ (A1g mode).

Table 2: Comparison of Experimental and Calculated Raman Frequencies (cm⁻¹) for Arsenic Species

| Species | Vibrational Mode | Experimental Frequency | Calculated Frequency (DFT) | Reference |

|---|---|---|---|---|

| Dimethylarsinic acid (DMAV) | As-O Stretch | ~830 | ~835 (B3LYP/6-311++G**) | |

| β-Arsenene Monolayer | Eg (in-plane) | N/A | 235 | |

| β-Arsenene Monolayer | A1g (out-of-plane) | N/A | 305 | |

| H3AsO4 (pH < 2) | As-(OH)3 symmetric stretch | 720 | 715 | |

| AsO43- (pH > 12) | AsO4 symmetric stretch | 814 | 810 |

Thermodynamic and Kinetic Modeling of Arsenic Reactions

Modeling the thermodynamics and kinetics of arsenic reactions is key to understanding its transformation, fate, and transport in the environment.

The thermodynamic stability of various arsenic species under different environmental conditions can be evaluated by calculating the standard Gibbs free energy (ΔG°) of reaction. DFT is a common method used to study the thermodynamic aspects of arsenic transformations. For instance, Gibbs free energy comparisons have been used to assess the stability of arsenic species at various temperatures, showing that trivalent arsenic molecules are more stable at high temperatures, while pentavalent species are favored at lower temperatures. At 25 °C, arsenic acid is predicted to be the most thermodynamically stable species.